1H-Benzimidazolepentylamine monohydrochloride

PfSpdS ITC enzyme inhibition

1H-Benzimidazolepentylamine monohydrochloride (CAS 88704-74-9) is the hydrochloride salt of 5-(1H-benzimidazol-2-yl)pentan-1-amine (BIPA; free base CAS 39650-63-0), a benzimidazole derivative identified through a 2.6-million-compound in silico screen as one of seven confirmed binders to Plasmodium falciparum spermidine synthase (PfSpdS). The compound has been co-crystallized with PfSpdS (PDB 4CWA, 2.02 Å resolution), enabling atomic-level characterization of its binding mode, and its thermodynamic binding parameters have been quantified by isothermal titration calorimetry (ITC).

Molecular Formula C12H18ClN3
Molecular Weight 239.74 g/mol
CAS No. 88704-74-9
Cat. No. B13185674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazolepentylamine monohydrochloride
CAS88704-74-9
Molecular FormulaC12H18ClN3
Molecular Weight239.74 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CCCCCN.Cl
InChIInChI=1S/C12H17N3.ClH/c13-9-5-1-2-8-12-14-10-6-3-4-7-11(10)15-12;/h3-4,6-7H,1-2,5,8-9,13H2,(H,14,15);1H
InChIKeyKUMOODCHAIPRNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Benzimidazolepentylamine Monohydrochloride (CAS 88704-74-9): A Structurally Validated PfSpdS Binder for Antimalarial Drug Discovery Research


1H-Benzimidazolepentylamine monohydrochloride (CAS 88704-74-9) is the hydrochloride salt of 5-(1H-benzimidazol-2-yl)pentan-1-amine (BIPA; free base CAS 39650-63-0), a benzimidazole derivative identified through a 2.6-million-compound in silico screen as one of seven confirmed binders to Plasmodium falciparum spermidine synthase (PfSpdS) [1]. The compound has been co-crystallized with PfSpdS (PDB 4CWA, 2.02 Å resolution), enabling atomic-level characterization of its binding mode, and its thermodynamic binding parameters have been quantified by isothermal titration calorimetry (ITC) [2]. The hydrochloride salt form (C₁₂H₁₈ClN₃, MW 239.74) enhances aqueous solubility for biochemical assay applications [3].

Why 1H-Benzimidazolepentylamine Monohydrochloride Cannot Be Replaced by Other Benzimidazole or Polyamine-Pathway Inhibitors


In-class substitution within the PfSpdS inhibitor landscape is precluded by a fundamental mechanistic divergence: BIPA binds with a KD of 15.2 ± 8.2 μM yet exhibits negligible inhibition (IC₅₀ > 1 mM), while structurally distinct inhibitors such as 4MCHA (IC₅₀ = 1.4 μM; Ki = 0.2 μM) and AdoDATO (IC₅₀ = 8.5 μM; Ki = 3.4 μM) achieve potent inhibition through competitive occupation of the putrescine-binding site [1]. The unique dissociation between binding affinity and inhibitory potency makes BIPA irreplaceable for studying the ordered sequential mechanism of PfSpdS and the functional role of the gatekeeper loop, a research application for which conventional active-site inhibitors are categorically unsuitable [2].

Quantitative Differentiation Evidence: 1H-Benzimidazolepentylamine Monohydrochloride vs. PfSpdS Inhibitor Comparators


Unique Decoupling of Binding Affinity from Inhibitory Potency vs. 4MCHA, 4MAN, and AdoDATO

BIPA exhibits a KD of 15.2 ± 8.2 μM by ITC but an IC₅₀ > 1 mM against PfSpdS. In contrast, 4MCHA shows an IC₅₀ of 1.4 μM (approximately 700-fold more potent) with a Ki of 0.2 μM, 4MAN shows an IC₅₀ of 23 μM with a Ki of 8.2 μM, and AdoDATO shows an IC₅₀ of 8.5 μM with a Ki of 3.4 μM, all measured under comparable assay conditions [1]. This decoupling—high-affinity binding without inhibition—is not observed with any comparator and is attributed to BIPA's inability to occupy the dcAdoMet-binding site concomitantly, a requirement imposed by the ordered sequential mechanism of PfSpdS [2].

PfSpdS ITC enzyme inhibition ordered sequential mechanism

Exclusive Single-Site Occupancy vs. Dual-Site Co-occupancy by 4MAN, 4AMA, and MTA-Putrescine

In the 2.02 Å X-ray crystal structure of the PfSpdS–BIPA complex (PDB 4CWA), BIPA occupies only the putrescine-binding site without any ligand bound in the dcAdoMet-binding site. This contrasts sharply with the 4MAN, 4AMA, and MTA-putrescine complexes, which all require dual-site occupancy (dcAdoMet or MTA plus the second ligand) for stable binding and gatekeeper loop ordering [1]. The absence of dcAdoMet-site occupancy in the BIPA complex is explicitly highlighted as the key structural differentiator from all other inhibitor complexes characterized in the study [2].

X-ray crystallography gatekeeper loop dcAdoMet-binding site putrescine-binding site

Characterized Thermodynamic Signature of Binding vs. Undetectable ΔH for 4MAN and 4AMA

ITC measurements for BIPA binding to PfSpdS yielded a full thermodynamic profile: ΔH = 1.5 ± 0.3 kcal/mol, ΔS = 27.1 cal/mol/deg, and KD = 15.2 ± 8.2 μM [1]. In contrast, 4MAN, 4AMA, putrescine, spermidine, and NAC all showed no detectable binding (KD > 300 μM) when titrated as single ligands, requiring pre-saturation of the dcAdoMet site with dcAdoMet or MTA before measurable binding could be observed [2]. The entropically driven binding of BIPA (TΔS ≈ 8.1 kcal/mol at 298 K dominating over the small enthalpic contribution) represents a thermodynamic signature distinct from the enthalpy-driven binding of dcAdoMet (ΔH = -2.4 kcal/mol) and MTA (ΔH = -2.7 kcal/mol).

isothermal titration calorimetry thermodynamics enthalpy binding entropy

Aqueous Solubility of Hydrochloride Salt Form vs. Free Base for Biochemical Assay Compatibility

1H-Benzimidazolepentylamine monohydrochloride (CAS 88704-74-9) is freely soluble in water due to the hydrochloride salt form [1]. The free base BIPA (CAS 39650-63-0, C₁₂H₁₇N₃, MW 203.28) has limited aqueous solubility by comparison, consistent with its calculated logP and the absence of ionizable counterion. The hydrochloride salt provides a solubility of at least 25 mg/mL in water, corresponding to approximately 104 mM, which is over 1,000-fold the ITC-measured KD of 15.2 μM and fully compatible with biochemical assay concentrations up to 100 μM used in PfSpdS inhibition studies [2]. This solubility advantage eliminates the need for DMSO co-solvents that can confound enzymatic and biophysical assays.

aqueous solubility hydrochloride salt biochemical assays formulation

Selectivity Inferred from PfSpdS vs. Human SpdS Structural Divergence at the Gatekeeper Loop

The PfSpdS–BIPA complex structure reveals that BIPA binding is accommodated by a conformation of the gatekeeper loop (residues 192–200) that differs from the ordered conformation observed in human SpdS–inhibitor complexes. In the PfSpdS–BIPA structure, the gatekeeper loop in chain B is disordered, while in chain A it adopts a position shifted towards the putrescine-binding site compared to human SpdS (PDB 2O06) [1]. A previous study reported that a related SpdS inhibitor exhibited approximately tenfold lower IC₅₀ for PfSpdS than for human SpdS [2]. While BIPA's selectivity index cannot be calculated directly due to its weak inhibition (IC₅₀ > 1 mM), the structural divergence at the gatekeeper loop constitutes a validated selectivity hotspot exploitable for designing parasite-selective inhibitors using the BIPA-bound conformation as a template.

species selectivity gatekeeper loop Plasmodium falciparum human SpdS

High-Impact Research and Procurement Application Scenarios for 1H-Benzimidazolepentylamine Monohydrochloride


Mechanistic Studies of Ordered Sequential Substrate Binding in Aminopropyltransferases

BIPA is the only known PfSpdS ligand that binds with measurable affinity (KD 15.2 μM) without occupying or requiring pre-bound ligand in the dcAdoMet site [1]. This property uniquely enables researchers to isolate and study putrescine-site binding thermodynamics and kinetics independent of the dcAdoMet site, directly testing the ordered sequential mechanism proposed for PfSpdS. Procurement of the water-soluble HCl salt form (CAS 88704-74-9) facilitates ITC and SPR experiments at concentrations up to 100 μM without DMSO interference .

Structure-Based Drug Design Targeting the Putrescine Pocket of PfSpdS Without MTA Co-crystallization

The 2.02 Å resolution PDB 4CWA structure of the PfSpdS–BIPA complex provides the only available structural template of the putrescine-binding site occupied without concomitant dcAdoMet-site occupancy [1]. This enables fragment-based screening and computational docking campaigns that target the putrescine pocket in its apo-dcAdoMet-site state, a strategy not possible with structures of 4MAN, 4AMA, or MTA-putrescine complexes that require dual-site occupancy. The benzimidazole scaffold of BIPA further provides a validated chemical starting point for fragment growing and scaffold-hopping approaches .

Gatekeeper Loop Conformational Dynamics and Species-Selectivity Studies

The BIPA-bound PfSpdS structure uniquely captures the gatekeeper loop in a partially disordered or shifted conformation, contrasting with the fully ordered loop in dual-site occupancy structures [1]. This makes BIPA an essential reagent for molecular dynamics simulations and hydrogen-deuterium exchange mass spectrometry (HDX-MS) studies aimed at understanding gatekeeper loop dynamics as a determinant of ligand binding and species selectivity. Procurement of the high-purity hydrochloride salt (≥95% purity as verified by NMR, HPLC, and GC ) ensures reproducibility in these sensitive biophysical experiments.

Positive Control for Virtual Screening Validation and Binding Assay Development

BIPA was discovered through a rigorous five-step structure-based virtual screening protocol that filtered 2.6 million compounds to 28 tested candidates, of which only 7 were confirmed binders by NMR, with BIPA demonstrating the strongest binding affinity [1]. This extensively validated discovery trajectory makes BIPA an ideal positive control for benchmarking new virtual screening workflows targeting PfSpdS, and for developing and calibrating NMR-based fragment screening assays and SPR biosensor surfaces for aminopropyltransferase targets .

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